molecular formula C14H14N4OS B6538133 N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1172909-61-3

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6538133
CAS RN: 1172909-61-3
M. Wt: 286.35 g/mol
InChI Key: OOIGNLSRRDRXAH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, also known as N-Bz-Et-Me-Pyz-Cbz, is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic amine derived from pyrazole and benzothiazole and is known for its versatile reactivity. N-Bz-Et-Me-Pyz-Cbz has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

Antibacterial Agents

The synthesis and biological evaluation of N’- (1,3-benzothiazol-2-yl)-arylamides have revealed promising antibacterial activity . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated efficacy against Staphylococcus aureus strains. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with a minimum inhibitory concentration (MIC) of 13.0 μM. Furthermore, C13 displayed bactericidal activity against S. aureus ATCC 43300 .

Azo Dyes

Researchers have utilized the compound’s structure for creating heterocyclic azo dyes. For instance, Maliyappa and colleagues synthesized four heterocyclic azo dyes (125a–d) by coupling aniline derivatives with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures .

2-Substituted Benzothiazoles

An efficient method involves the preparation of 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas , O’-substituted-N-(2-halophenyl)carbamothioates , or N-(2-halophenyl)thioamides . This base-promoted intramolecular C–S bond coupling cyclization occurs in dioxane, yielding the desired products .

Medicinal Chemistry

Benzothiazole derivatives, including our compound of interest, serve as essential scaffolds in medicinal chemistry. They have been associated with diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Existing Drugs

Several drugs containing the benzothiazole nucleus are available in the market. Notable examples include:

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles have been investigated for their efficacy against Aedes aegypti mosquitoes, showing potential as larvicides and adulticides .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-9(2)8-11(17-18)13(19)16-14-15-10-6-4-5-7-12(10)20-14/h4-8H,3H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIGNLSRRDRXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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